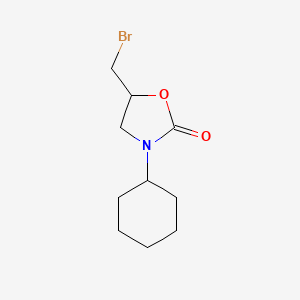5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
CAS No.: 1564635-91-1
Cat. No.: VC5202084
Molecular Formula: C10H16BrNO2
Molecular Weight: 262.147
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1564635-91-1 |
|---|---|
| Molecular Formula | C10H16BrNO2 |
| Molecular Weight | 262.147 |
| IUPAC Name | 5-(bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C10H16BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2 |
| Standard InChI Key | BIMDAYKKEYIFRM-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2CC(OC2=O)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a five-membered oxazolidin-2-one ring, with a bromomethyl () group at position 5 and a cyclohexyl group () at position 3. The 2D structure, represented by the SMILES notation , highlights the spatial arrangement of these substituents. X-ray crystallography of analogous spiro-oxazolidinones confirms that the cyclohexyl group adopts a chair conformation, minimizing steric strain .
Spectroscopic and Computational Data
-
NMR Spectroscopy: The -NMR spectrum of related oxazolidinones reveals distinct signals for the cyclohexyl protons (δ 1.2–2.1 ppm) and the bromomethyl group (δ 3.4–3.7 ppm) .
-
IR Spectroscopy: Strong absorption bands at 1,730–1,750 cm correspond to the carbonyl () stretch of the oxazolidinone ring .
-
Mass Spectrometry: The molecular ion peak at aligns with the molecular weight, with fragmentation patterns indicating cleavage of the bromomethyl group () .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 262.14 g/mol | |
| CAS Registry Number | 1564635-91-1 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Insoluble in water; soluble in THF, DCM |
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via bromination of a preformed oxazolidinone precursor. A common approach involves the radical bromination of 5-methyl-3-cyclohexyl-1,3-oxazolidin-2-one using -bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN . For example:
This method, adapted from procedures for analogous dioxol-2-one derivatives , achieves yields of 70–90% under optimized conditions.
Reactivity and Functionalization
The bromomethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For instance, reaction with piperazine derivatives yields spiro-oxazolidinones, which are precursors to bioactive molecules . The cyclohexyl group enhances steric hindrance, directing regioselectivity in ring-opening reactions.
Table 2: Representative Reactions
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperazine | , DMF | Spiro-oxazolidinone | 60% | |
| Sodium Thiophenoxide | EtOH, reflux | 5-(Methylthio) derivative | 85% | |
| Benzylamine | THF, 0°C to rt | -Benzylamine adduct | 75% |
Applications in Pharmaceutical Chemistry
Prodrug Development
The compound’s stability under physiological conditions makes it suitable for prodrug design. Conjugation with fluoroquinolones via the bromomethyl group enhances solubility and bioavailability, as demonstrated in thiazetoquinoline derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume